3-Fluoro-4-methanesulfonamidobenzene-1-sulfonamide
Overview
Description
3-Fluoro-4-methanesulfonamidobenzene-1-sulfonamide is a chemical compound with the CAS number 1152501-08-0 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-methanesulfonamidobenzene-1-sulfonamide is not explicitly provided in the search results .Chemical Reactions Analysis
The specific chemical reactions involving 3-Fluoro-4-methanesulfonamidobenzene-1-sulfonamide are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-4-methanesulfonamidobenzene-1-sulfonamide are not explicitly provided in the search results .Scientific Research Applications
Microbial Degradation of Polyfluoroalkyl Chemicals
Sulfonamide derivatives, like 3-Fluoro-4-methanesulfonamidobenzene-1-sulfonamide, fall into the larger category of polyfluoroalkyl chemicals, which have been extensively used in industrial and commercial applications due to their persistent and bioaccumulative nature. The environmental fate, microbial degradation pathways, and the transformation of these chemicals into perfluorinated carboxylic and sulfonic acids (PFCAs and PFSAs) have been a subject of study to understand their environmental impact and degradation mechanisms (Liu & Avendaño, 2013).
Sulfonamide-Based Medicinal Chemistry
Sulfonamide derivatives have played a crucial role in the treatment of infectious diseases as the first type of synthetic antimicrobial drugs. The structural modifications of classical antibacterial aminobenzenesulfonamide have led to a broad spectrum of bioactive sulfonamide derivatives with wide medicinal applications, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and anticonvulsant agents (Shichao et al., 2016).
Environmental and Human Health Impacts
The presence of sulfonamides in the environment and their influence on human health have been critically reviewed, highlighting the concerns related to their persistence and bioaccumulation. Sulfonamides, due to their widespread use in healthcare and veterinary medicine, have been found in the biosphere, causing changes in microbial populations that could potentially affect human health (Baran et al., 2011).
Pharmaceutical and Medicinal Significance
Sulfur (SVI)-containing motifs, including sulfonamides, have demonstrated a variety of pharmacological properties. More than 150 FDA-approved sulfur-based drugs are currently available, treating a wide range of diseases due to their antimicrobial, anti-inflammatory, antiviral, and anticancer properties (Zhao et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-fluoro-4-(methanesulfonamido)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O4S2/c1-15(11,12)10-7-3-2-5(4-6(7)8)16(9,13)14/h2-4,10H,1H3,(H2,9,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSVNLSQAYWGMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)S(=O)(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-methanesulfonamidobenzene-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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